molecular formula C5H10ClN3 B13944429 1H-Pyrazole-1-ethanamine, hydrochloride

1H-Pyrazole-1-ethanamine, hydrochloride

Cat. No.: B13944429
M. Wt: 147.60 g/mol
InChI Key: NWAHYUGDDCSNPW-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-ethanamine, hydrochloride is a pyrazole-based chemical building block of interest in medicinal chemistry and drug discovery research. The pyrazole nucleus is a privileged scaffold in pharmacology, known for its wide spectrum of biological activities . Researchers utilize this and similar heterocyclic amines as key intermediates in the synthesis of more complex molecules . The presence of both the pyrazole ring and a terminal amine group, provided as a stable hydrochloride salt, makes it a versatile precursor for the development of compounds with potential pharmacological properties. Pyrazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral activities, among others . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

2-pyrazol-1-ylethanamine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H

InChI Key

NWAHYUGDDCSNPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 1H-Pyrazole-1-ethanamine, hydrochloride typically involves the reaction of pyrazole or its derivatives with an appropriate ethanamine source, followed by treatment with hydrochloric acid to form the hydrochloride salt. The key steps include:

  • Formation of the pyrazole ring or use of preformed pyrazole.
  • Introduction of the ethanamine substituent at the N-1 position.
  • Salt formation by reaction with hydrochloric acid or hydrogen chloride gas.

This approach ensures high purity and yield, often reported around 96% under optimized conditions.

Specific Synthetic Routes

Direct Amination of Pyrazole

One common method involves the direct reaction of pyrazole with an ethanamine derivative in the presence of hydrochloric acid or gaseous hydrogen chloride. The hydrochloric acid facilitates salt formation and can also act as a catalyst in the amination step.

Reaction Scheme:

Pyrazole + Ethylamine + HCl → this compound

This method is favored for its simplicity and high yield (approximately 96%) with high purity products.

Use of Aprotic Polar Solvents and Gaseous Hydrogen Chloride

Mechanistic Insights

The preparation of this compound generally proceeds through nucleophilic substitution or cyclocondensation mechanisms involving the pyrazole ring nitrogen and the ethanamine functionality. The presence of hydrochloric acid protonates the amine, facilitating salt formation and stabilizing the product.

Electrophilic cyclization methods have also been reported for pyrazole derivatives, where temperature control is critical to yield the desired pyrazole structure without side reactions.

Research Discoveries and Applications

  • Pyrazole derivatives, including this compound, exhibit significant biological activities such as antimicrobial and pharmacological effects, making their synthesis valuable for drug discovery.
  • The use of aprotic solvents and gaseous hydrogen chloride enhances the environmental profile of the synthesis by minimizing aqueous waste and peroxide hazards.
  • Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative, broadening the accessibility of pyrazole derivatives for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-1-ethanamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1H-Pyrazole-1-ethanamine hydrochloride, also known as Betazole Hydrochloride, is a histamine H2 receptor agonist that has diagnostic applications . While the search results do not offer comprehensive data tables and case studies specifically for 1H-Pyrazole-1-ethanamine hydrochloride, they do provide information on pyrazole derivatives and their applications, which can be useful for understanding the broader context of this compound.

1H-Pyrazole-1-Carboxamidine Preparation
1H-Pyrazole-1-carboxamidine hydrochlorides and hydrobromides can be produced through the reaction of pyrazole or a derivative with cyanamide or a derivative in an aprotic solvent, using gaseous hydrogen chloride or hydrogen bromide . The process involves a mechanical separation operation, such as filtration, membrane filtration, decanting, or centrifuging, and may include a thermal aftertreatment like drying in a vacuum . Suitable aprotic polar solvents for this process include chlorinated hydrocarbons like 1,2-dichloroethane, dichloromethane, and trichloromethane; sulfoxides, sulfones, and sulfolanes like dimethyl sulfoxide, diisopropyl sulfone, sulfolane, 2-methylsulfolane, 3-methylsulfolane, and 2-methyl-4-butylsulfolane; ketones like acetone, methyl ethyl ketone, methyl isobutyl ketone, or cyclohexanone; ethers like methyl tert-butyl ether, diphenyl ether, diisopropyl ether, anisole, and dimethoxyethane; polyethers like diethylene glycol dimethyl ether; and nitriles like acetonitrile . Dimethoxyethane is a preferred solvent .

Biological Activities of Pyrazoles
Pyrazoles exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties . They also show angiotensin-converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity . Several pyrazole derivatives are used clinically as nonsteroidal anti-inflammatory drugs, such as anti-pyrine or phenazone, metamizole or dipyrone, aminopyrine or aminophenazone, phenylbutazone, sulfinpyrazone, and oxyphenbutazone .

Anti-inflammatory Activity
Various studies have explored the anti-inflammatory properties of pyrazole derivatives . For instance, certain 1H-pyrazole-1-thiocarboxamides and bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides) have demonstrated potent anti-inflammatory activity in carrageenan-induced paw edema method in rats . Similarly, N,N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl] derivatives have shown good anti-inflammatory activity .

Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties . A group of novel 1,5-diaryl pyrazoles tested for anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia showed that the aliphatic amide pharmacophore is important for their anti-microbial activities . Pyrazole-containing 2,4-disubstituted oxazol-5-ones have been reported as a new class of anti-microbial compounds . Additionally, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been tested in vitro for their anti-tubercular and anti-microbial properties .

Antiarrhythmic Applications
Certain 1H-pyrazole-1-alkanamines and pyrazole-1-alkanamides have antiarrhythmic properties . These compounds are used in methods for treating cardiac arrhythmia in mammals .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-ethanamine, hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1H-Pyrazole-1-ethanamine, hydrochloride with structurally related pyrazole derivatives, focusing on molecular features, substituents, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Properties/Notes
1H-Pyrazole-1-ethanamine, HCl (101395-71-5) C₅H₁₀ClN₃ ~147.6 (HCl form) Ethylamine at 1-position N/A High reactivity in amine-based reactions
[2-(4-Methyl-1H-pyrazol-1-yl)propyl]amine HCl C₇H₁₄ClN₃ 175.66 4-Methyl, propylamine chain 95.0 Enhanced lipophilicity due to methyl and propyl groups
[2-(4,5-Dichloro-1H-pyrazol-1-yl)butyl]amine HCl (1431965-54-6) C₈H₁₄Cl₃N₃ 239.58 4,5-Dichloro, 3-methyl, butylamine N/A Chlorine substituents increase electronic withdrawal; potential antimicrobial activity
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine HCl (CAS N/A) C₇H₁₄ClN₃ 175.66 1-Ethyl, 3-methyl, methanamine N/A Branched alkyl groups may improve metabolic stability
(1H-Pyrazol-3-yl)methanamine HCl (1196153-72-6) C₄H₈ClN₃ 133.58 Amine at 3-position N/A Positional isomerism alters hydrogen-bonding potential
1H-Pyrazol-4-amine HCl (CAS N/A) C₃H₅ClN₃ 118.55 Amine directly at 4-position N/A Simplified structure; limited steric hindrance

Structural and Functional Differences

  • Alkyl Chains (e.g., propyl in CAS 175.66): Longer chains (propyl, butyl) enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility . Positional Isomerism: Moving the amine group from the 1-position (main compound) to the 3- or 4-position (e.g., CAS 1196153-72-6) modifies hydrogen-bonding capacity and steric interactions .

Physicochemical and Application Differences

  • Molecular Weight : The main compound’s lower molecular weight (~147.6 g/mol) compared to dichloro derivatives (~239.58 g/mol) suggests advantages in pharmacokinetics, such as easier diffusion .
  • Purity : Only [2-(4-methyl-1H-pyrazol-1-yl)propyl]amine HCl is reported with 95% purity, indicating its suitability for precise synthetic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1H-Pyrazole-1-ethanamine hydrochloride, and how can its purity be verified?

  • Synthesis : The compound can be synthesized via alkylation of pyrazole with 2-chloroethylamine followed by hydrochloride salt formation. Confirm stoichiometry using molecular formula C₅H₉N₃·HCl (MW: 147.61) and structural validation via InChI: 1S/C5H9N3 ( ).
  • Purity Verification :

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with a mobile phase (e.g., ethyl acetate/ethanol/ammonia 150:95:1) and iodine vapor visualization ( ).
  • Spectroscopy : Employ NMR (¹H/¹³C) to confirm the pyrazole ring (δ ~7.5–8.0 ppm for aromatic protons) and amine hydrochloride peaks (δ ~2.5–3.5 ppm) ( ).
  • Note : Suppliers like ChemBridge Corp. do not provide analytical data; independent validation is critical ( ).

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if dust/aerosols form ().
  • Ventilation : Work in a fume hood to avoid inhalation ().
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15+ minutes ().
    • Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for receptor-binding assays involving this compound?

  • Root Causes :

  • Purity Variability : Commercial batches may lack analytical validation ( ). Perform in-house LC-MS/HPLC to confirm purity (>95%).
  • Solvent Interactions : Hydrochloride salts may dissociate in aqueous buffers. Adjust pH to stabilize the protonated amine form ( ).
    • Experimental Design :
  • Include positive/negative controls (e.g., known receptor agonists/antagonists) and replicate assays across multiple batches.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity independently.

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

  • Stability Challenges : The hydrochloride salt is hygroscopic and prone to degradation in basic conditions.
  • Optimization Methods :

  • pH Adjustment : Maintain solutions at pH 3–5 using citrate or acetate buffers to prevent deprotonation ( ).
  • Lyophilization : Prepare stock solutions in water, aliquot, and lyophilize for long-term storage ().
  • Additives : Include antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative degradation.

Q. How does structural modification of the pyrazole ring impact the compound’s biological activity?

  • Case Study : Analogues like 1-(4-methoxyphenyl)-1H-pyrazol-4-yl-ethanamine hydrochloride ( ) show enhanced receptor selectivity due to electron-donating substituents.
  • Methodology :

  • SAR Studies : Synthesize derivatives with substitutions at the pyrazole 3- or 5-positions.
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to target receptors (e.g., cannabinoid receptors, as in ).

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Key Factors :

  • Batch Variability : Differences in counterion (HCl) stoichiometry affect solubility. Validate via elemental analysis ( ).
  • Temperature Dependence : Solubility in water increases from ~50 mg/mL at 25°C to >100 mg/mL at 37°C (extrapolated from ).
    • Resolution :
  • Publish detailed solvent preparation protocols (e.g., sonication time, filtration methods).
  • Use nephelometry to quantify solubility limits empirically.

Reference Table: Key Characterization Techniques

Parameter Method Critical Observations Evidence Source
Purity TLC, HPLCSpot intensity ≤ reference standard ( )18, 1
Structure NMR (¹H/¹³C)Pyrazole protons (δ 7.5–8.0 ppm) ( )9
Stability pH titrationDegradation > pH 6.0 ( )18, 6
Safety OSHA HCS classificationAcute toxicity (Oral LD₅₀ > 300 mg/kg) ()6, 15

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